3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride
Overview
Description
3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is also known by its IUPAC name, (E)-3-(3-methylpyridin-2-yl)acrylic acid hydrochloride . This compound is a derivative of pyridine and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 3-methylpyridine with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride can be compared with other similar compounds, such as:
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride: This compound has a similar structure but with a different position of the methyl group.
3-(3-methylpyridin-2-yl)prop-2-enoic acid: This compound is similar but without the hydrochloride salt form. The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
(E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7-3-2-6-10-8(7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJREYGMTNOBHQ-FXRZFVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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